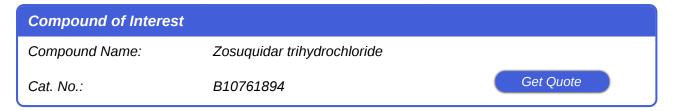


# Zosuquidar Trihydrochloride: Application Notes and Protocols for Hematological Malignancy Research

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Zosuquidar trihydrochloride (formerly LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a key member of the ATP-binding cassette (ABC) transporter family.[1][2] P-gp functions as an efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR).[1] [3] In hematological malignancies, particularly acute myeloid leukemia (AML), P-gp overexpression is a significant mechanism of drug resistance and is associated with poor clinical outcomes, especially in older patients.[3][4] Zosuquidar competitively inhibits P-gp, restoring the intracellular concentration and cytotoxic effects of anticancer drugs.[1][5] These application notes provide a comprehensive overview of the use of Zosuquidar in hematological malignancy research, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects.

# **Mechanism of Action**

Zosuquidar is a highly selective inhibitor of P-glycoprotein.[4] It binds to the drug-binding pocket of P-gp, competitively inhibiting the binding and subsequent efflux of chemotherapeutic substrates.[1][5] This leads to increased intracellular accumulation and restored sensitivity to various anticancer drugs, such as anthracyclines (daunorubicin, doxorubicin) and vinca



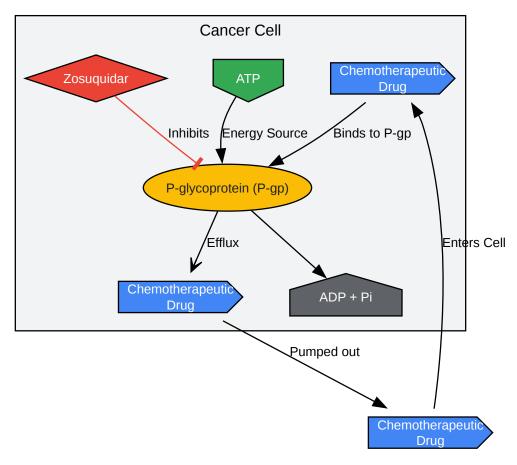




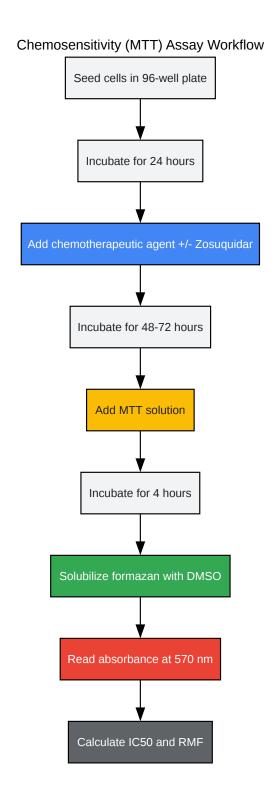
alkaloids.[1][3] Unlike earlier generation P-gp inhibitors, Zosuquidar exhibits minimal inhibition of other MDR-associated proteins like MRP1 or BCRP and has a lower affinity for CYP3A4, reducing the likelihood of significant pharmacokinetic interactions with co-administered chemotherapeutic agents.[3][4]



#### Mechanism of P-gp Mediated Drug Efflux and Inhibition by Zosuquidar







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